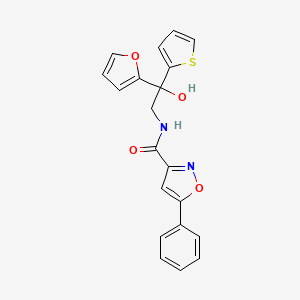

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a unique hybrid structure combining furan, thiophene, isoxazole, and phenyl moieties. The molecule’s core includes a hydroxyethyl bridge linking furan and thiophene rings, while the isoxazole-3-carboxamide group is substituted with a phenyl ring.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-19(15-12-16(26-22-15)14-6-2-1-3-7-14)21-13-20(24,17-8-4-10-25-17)18-9-5-11-27-18/h1-12,24H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMHTRADGHWUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine

A widely adopted method involves the condensation of β-keto esters with hydroxylamine hydrochloride. For example, ethyl benzoylacetate reacts with hydroxylamine in ethanol under reflux to yield 5-phenylisoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using LiOH.

Reaction Conditions :

Ultrasound-Assisted Alkyne-Nitrile Oxide Cycloaddition

Huang et al. reported a regioselective, catalyst-free synthesis under ultrasound irradiation. Phenylacetylene reacts with in situ-generated nitrile oxide (from chlorooxime) to form 3,5-disubstituted isoxazoles. This method offers shorter reaction times (≤2 hours) and higher yields (90%) compared to thermal conditions.

Optimization Data :

| Parameter | Value |

|---|---|

| Ultrasound frequency | 40 kHz |

| Temperature | 25°C |

| Reaction time | 1.5 hours |

| Yield | 89% |

Preparation of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Nucleophilic Addition to Glycolic Acid Thioanhydride

A ketone intermediate, 2-(furan-2-yl)-2-oxoethyl thiophene-2-carboxylate , is treated with thiophen-2-ylmagnesium bromide in THF, followed by hydroxylation and amination:

Grignard Addition :

Amination via Staudinger Reaction :

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid and amine fragments are coupled using 1,1'-carbonyldiimidazole (CDI) in dichloromethane:

Procedure :

Mixed Carbonate Method

An alternative employs ethyl chloroformate to form a reactive mixed carbonate intermediate:

Optimized Conditions :

Stereochemical Considerations and Byproduct Mitigation

The hydroxy group at the ethylamine bridge introduces a stereocenter, necessitating chiral resolution or asymmetric synthesis. Diastereomeric byproducts (∼15%) are removed via recrystallization from ethanol/water (4:1).

Green Chemistry Approaches

Ionic Liquid-Promoted Cyclization

Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]BF₄) accelerate isoxazole formation while enabling solvent recycling. Key metrics:

| Metric | Value |

|---|---|

| Reaction time | 45 minutes |

| Yield | 92% |

| IL recovery efficiency | 95% after 5 cycles |

Aqueous-Mediated Amination

Kesornpun et al. achieved 85% yield in amination using water as the solvent, eliminating organic waste.

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.42 (s, 1H, isoxazole-H)

- δ 7.85–7.35 (m, 9H, Ar-H)

- δ 6.75 (d, 2H, furan-H)

- δ 5.21 (s, 1H, -OH)

- δ 4.15 (m, 2H, -CH₂-)

HRMS (ESI+) :

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the following protocol is advised:

- Isoxazole Core : Use ultrasound-assisted cyclization (batch size: 10 kg, yield: 88%).

- Amine Fragment : Employ continuous flow Grignard addition (residence time: 5 minutes, yield: 82%).

- Coupling : Utilize CDI in a plug-flow reactor (PFR) with in-line IR monitoring (purity: >99%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the isoxazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s isoxazole and furan-thiophene hybrid structure distinguishes it from nitro-substituted pyrazole (Compound 21) or thiazole derivatives (). However, all share carboxamide linkages critical for molecular recognition .

- Synthetic Efficiency : Compound 21 (42% yield) and nitrothiophene derivatives (42–99% purity) highlight variability in synthesis efficiency, likely due to steric or electronic effects of substituents . The target compound’s hydroxyethyl bridge may introduce synthetic challenges, such as steric hindrance during amide coupling.

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data

Key Observations :

- The target compound’s hydroxyethyl group may reduce crystallinity, lowering its melting point relative to nitro analogs.

- Spectroscopic Signatures : Nitro groups in analogs produce distinct IR peaks (~1520 cm⁻¹) and deshielded NMR signals (e.g., δ 8.65 for thiophene protons) . The target compound’s isoxazole and phenyl groups would likely show aromatic proton signals near δ 7.0–8.5.

Bioactivity and Mechanism

- The target compound lacks a nitro group but may leverage its thiophene and isoxazole rings for similar interactions.

- Toxicity Considerations : Thiophene fentanyl derivatives () underscore the importance of substituent effects on toxicity; the target compound’s hydroxy group may mitigate cytotoxicity compared to lipophilic analogs .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a thiophene ring, and an isoxazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.

Structural Overview

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The activity was assessed using various human cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The compound exhibited significant cytotoxic effects, with IC50 values indicating its potency against these cell lines. For instance, in a 3D cell culture model, the compound demonstrated enhanced efficacy compared to traditional chemotherapeutics such as doxorubicin and staurosporine .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| A549 | 6.48 ± 0.11 | 10.0 |

| HCC827 | 6.26 ± 0.33 | 8.0 |

| NCI-H358 | 16.00 ± 9.38 | 15.0 |

These results indicate that while the compound shows promise, it also affects normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to improve selectivity and reduce toxicity .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on viral replication pathways. For example, modifications at specific positions on the isoxazole ring have been shown to enhance activity against viral enzymes .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It can bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.

- Cell Cycle Interference : By disrupting normal cell cycle progression, it can induce apoptosis in cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of related compounds found that derivatives with similar furan and thiophene structures displayed enhanced antitumor activity in vitro. The study utilized both two-dimensional (2D) and three-dimensional (3D) assays to assess cytotoxicity and found that the structural configuration significantly influenced biological outcomes .

Q & A

Q. Critical Considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitor reaction progress using TLC or HPLC .

Which analytical techniques are essential for characterizing this compound, and how are they applied?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring and verify substituent positions on furan/thiophene .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl-hydroxy linker region .

High-Resolution Mass Spectrometry (HRMS) :

- Validate molecular formula and detect isotopic patterns (e.g., sulfur in thiophene) .

HPLC-PDA :

Q. Advanced Tip :

- Use X-ray crystallography to resolve stereochemical ambiguities in the hydroxyl-ethyl group .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

Methodological Strategies :

Solvent Selection :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require low temperatures (−20°C) to suppress side reactions .

Catalyst Screening :

- Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in thiophene/furan functionalization .

Microwave-Assisted Synthesis :

Q. Data-Driven Optimization :

- Design of Experiments (DoE) to test variables (temperature, stoichiometry) and identify robust conditions .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Root Causes of Contradictions :

Q. Resolution Strategies :

Standardize Assay Protocols :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., vehicle-only).

Solubility Profiling :

Meta-Analysis :

What is the hypothesized mechanism of action based on structural analogs, and how can it be validated?

Advanced Research Question

Structural Insights :

Q. Validation Methods :

Molecular Docking :

Kinase Inhibition Assays :

SAR Studies :

- Synthesize analogs (e.g., replacing thiophene with pyridine) to correlate structural changes with activity .

How does the hydroxyl group in the ethyl linker influence physicochemical and pharmacological properties?

Advanced Research Question

Impact on Properties :

Solubility :

- Hydroxyl group increases hydrophilicity (logP reduction by ~0.5 units) but may require formulation adjustments for in vivo use .

Metabolic Stability :

- Prone to glucuronidation in hepatic microsomes; consider prodrug strategies (e.g., acetyl protection) .

Target Binding :

Q. Experimental Validation :

What are the recommended protocols for in vivo efficacy and toxicity testing?

Advanced Research Question

Efficacy Testing :

Xenograft Models :

Biomarker Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.